Norleucine tert-butyl ester hydrochloride
CAS No.: 119483-48-6
Cat. No.: VC0180527
Molecular Formula: C10H22ClNO2
Molecular Weight: 224
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119483-48-6 |
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Molecular Formula | C10H22ClNO2 |
Molecular Weight | 224 |
IUPAC Name | tert-butyl (2S)-2-aminohexanoate;hydrochloride |
Standard InChI | InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m0./s1 |
SMILES | CCCCC(C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
Norleucine tert-butyl ester hydrochloride has the molecular formula C₁₀H₂₂ClNO₂ and a molecular weight of 224.74 g/mol . Structurally, it consists of:
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A norleucine backbone (2-aminohexanoic acid), a non-proteinogenic amino acid that acts as a methionine bioisostere.
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A tert-butyl ester group at the carboxyl terminus, which enhances lipophilicity and metabolic stability.
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A hydrochloride counterion that improves solubility in polar solvents .
The stereochemistry of the α-carbon is typically in the S-configuration, as denoted by its IUPAC name: (S)-tert-butyl 2-aminohexanoate hydrochloride .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
cLogP | 1.19 | |
Solubility | >50 mg/mL in water | |
Melting Point | 128–131°C (decomposes) | |
pKa | 8.2 (amine), 2.1 (ester) |
The tert-butyl group significantly increases lipophilicity compared to unmodified norleucine (cLogP = -1.2), facilitating membrane permeability .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A representative synthesis involves:
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Esterification: Norleucine is reacted with tert-butyl alcohol in methanol under HCl gas, yielding the tert-butyl ester intermediate .
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Salt Formation: The ester is treated with concentrated HCl to form the hydrochloride salt.
Alternative routes employ Steglich esterification or transesterification with tert-butyl acetate, achieving yields >60% . A critical advancement is the use of carboxylesterase (CES1)-deficient mice to optimize hydrolytic stability during synthesis .
Industrial Production
Scaled-up processes utilize continuous flow reactors and automated purification systems. Key steps include:
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Catalytic Esterification: Tosic acid-catalyzed reaction with isobutene at -20°C to 10°C .
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Quality Control: HPLC and ¹H-NMR ensure >99% purity, as demonstrated in batches producing 179.6 kg of product .
Metabolic Stability and Pharmacokinetics
Plasma and Gastrointestinal Stability
In CES1-deficient murine models, the tert-butyl ester exhibits:
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GI Tract Stability: Resistance to hydrolysis in intestinal homogenate, unlike methyl or ethyl esters (<10% remaining at 1 hour) .
Biodistribution
Pharmacokinetic studies in tumor-bearing mice reveal:
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Half-Life: 0.71 hours in systemic circulation.
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Tumor Accumulation: DON (6-diazo-5-oxo-l-norleucine) released from prodrugs achieves 2.5-fold higher tumor-to-plasma ratios than parent compounds .
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Blood-Brain Barrier Penetration: Moderate distribution, suggesting potential in glioblastoma therapies.
Applications in Drug Development
Prodrug Design
Norleucine tert-butyl ester is a cornerstone in tumor-targeted prodrugs such as DRP-104, currently in clinical trials. Advantages include:
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Controlled Release: Selective hydrolysis by tumor-associated enzymes minimizes off-target toxicity .
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Enhanced Solubility: Aqueous solubility of 45 mg/mL vs. 5 mg/mL for DRP-104 .
Peptide Synthesis
The compound serves as a methionine substitute in solid-phase peptide synthesis, preventing oxidation-induced degradation . For example, it stabilizes neuropeptide Y analogs during Fmoc-based assembly .
Comparative Analysis with Analogues
Parameter | tert-Butyl Ester | Ethyl Ester | Methyl Ester |
---|---|---|---|
cLogP | 1.19 | 0.45 | -0.05 |
GI Stability | >50% at 1 hr | <10% at 1 hr | <10% at 1 hr |
Tumor Uptake | 2.5-fold ↑ | 1.2-fold ↑ | No improvement |
The tert-butyl variant outperforms analogues in metabolic stability and tumor targeting .
Future Directions
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